molecular formula C7H13NO2 B12564909 N-(4-Oxopentan-2-yl)acetamide CAS No. 212831-40-8

N-(4-Oxopentan-2-yl)acetamide

Cat. No.: B12564909
CAS No.: 212831-40-8
M. Wt: 143.18 g/mol
InChI Key: KZFUTYXONYHVAM-UHFFFAOYSA-N
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Description

N-(4-Oxopentan-2-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. This compound is characterized by the presence of an acetamide group attached to a 4-oxopentan-2-yl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxopentan-2-yl)acetamide can be achieved through several methods. One common method involves the reaction of 4-oxopentan-2-ylamine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxopentan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various oxo compounds .

Scientific Research Applications

N-(4-Oxopentan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Oxopentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)acetamide
  • N-(2-Methoxyphenyl)acetamide
  • N-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide

Uniqueness

N-(4-Oxopentan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxo group and acetamide moiety make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

212831-40-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(4-oxopentan-2-yl)acetamide

InChI

InChI=1S/C7H13NO2/c1-5(4-6(2)9)8-7(3)10/h5H,4H2,1-3H3,(H,8,10)

InChI Key

KZFUTYXONYHVAM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)NC(=O)C

Origin of Product

United States

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